Bis-(p-chlorophenyl)sulfite
CAS No.:
Cat. No.: VC13864761
Molecular Formula: C12H8Cl2O3S
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8Cl2O3S |
|---|---|
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | bis(4-chlorophenyl) sulfite |
| Standard InChI | InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H |
| Standard InChI Key | VMHTVCWRLHHZJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)OC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identification and Nomenclature
Bis(4-Chlorophenyl) Sulfoxide
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CAS Number: 3085-42-5
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Molecular Formula:
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Molecular Weight: 271.162 g/mol
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Physical Properties:
Bis(p-Chlorophenyl) Disulfide
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CAS Number: 1142-19-4
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Molecular Formula:
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Molecular Weight: 287.23 g/mol
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Hazard Profile: Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
The absence of bis-(p-chlorophenyl)sulfite in these databases suggests it may be a theoretical or rarely synthesized compound. Its potential structure could involve a sulfite ester linkage () between two p-chlorophenyl groups, but experimental validation is lacking.
Synthesis Pathways for Analogous Compounds
While direct methods for synthesizing bis-(p-chlorophenyl)sulfite are undocumented, established routes for related sulfides and sulfoxides provide insight into plausible approaches:
Levinstein Process for Sulfides
Bis(2-chloroethyl)sulfide (mustard gas) is synthesized via the reaction of disulfur dichloride () with ethylene:
This method highlights the use of chlorinating agents to introduce sulfur-containing functional groups .
Sulfoxide Formation
Bis(4-chlorophenyl) sulfoxide is likely synthesized through oxidation of the corresponding sulfide. For example, thiodiglycol () reacts with phosphorus trichloride () to form sulfoxides :
Analogous oxidation of a bis-(p-chlorophenyl)sulfide precursor with hydrogen peroxide or ozone could yield the sulfite derivative.
Physicochemical Properties
Extrapolating from structurally similar compounds, bis-(p-chlorophenyl)sulfite may exhibit the following properties:
Thermal Stability
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Boiling Point: Likely exceeds due to high molecular weight and aromatic stabilization.
Solubility and Reactivity
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Solubility: Poor water solubility, with potential miscibility in organic solvents like dichloromethane or toluene.
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Hydrolysis: Sulfite esters typically hydrolyze in aqueous acidic or basic conditions to form sulfonic acids or alcohols. For example:
Applications and Industrial Relevance
While bis-(p-chlorophenyl)sulfite itself has no documented uses, related compounds have niche applications:
Bis(4-Chlorophenyl) Sulfoxide
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Intermediate: Used in agrochemical synthesis, particularly pesticides targeting chlorinated aromatic systems .
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Thermal Stability: Suits high-temperature reactions in polymer chemistry.
Bis(p-Chlorophenyl) Disulfide
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